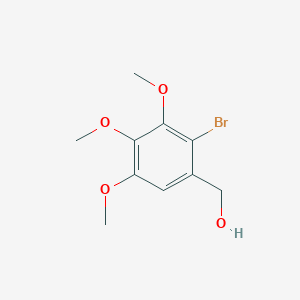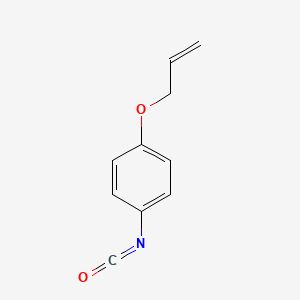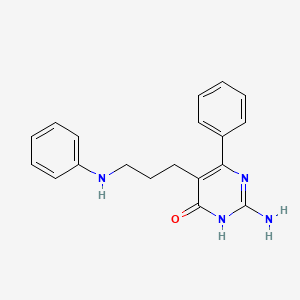
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one is a synthetic compound that has garnered interest due to its structural similarity to tetrahydrofolic acid analogs.
Vorbereitungsmethoden
The synthesis of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps. One common method starts with ethyl acetoacetate, which undergoes cyanoethylation, condensation with guanidine, and catalytic reduction to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tetrahydrofolic acid analogs.
Biology: The compound is investigated for its potential inhibitory effects on enzymes such as dihydrofolic reductase and thymidylate synthetase.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to folate metabolism.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolic reductase and thymidylate synthetase by binding to their active sites. This inhibition disrupts the normal metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
2-amino-5-(3-anilinopropyl)-6-(4-methylphenyl)-1H-pyrimidin-4-one: This compound has a methyl group on the phenyl ring, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
853-66-7 |
|---|---|
Molekularformel |
C19H20N4O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-amino-5-(3-anilinopropyl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H20N4O/c20-19-22-17(14-8-3-1-4-9-14)16(18(24)23-19)12-7-13-21-15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H3,20,22,23,24) |
InChI-Schlüssel |
SCRJBOTXSNZXCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)



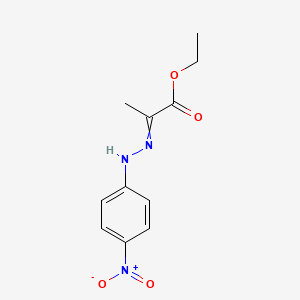
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)

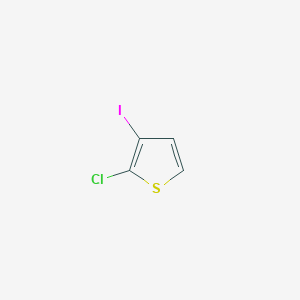

![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)

![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)
